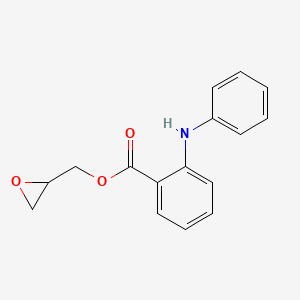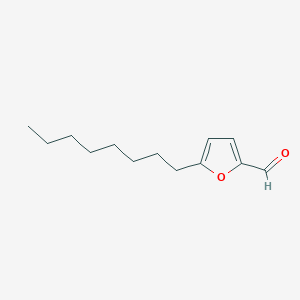
5-Octylfuran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Octylfuran-2-carbaldehyde is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with an octyl group at the 5-position and an aldehyde group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octylfuran-2-carbaldehyde can be achieved through several methods. One common approach involves the formylation of 5-octylfuran using Vilsmeier-Haack conditions, which typically involve the reaction of the furan derivative with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) . This method provides a straightforward route to introduce the aldehyde functionality at the 2-position of the furan ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for high yield and purity, as well as employing efficient purification techniques such as distillation or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-Octylfuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 5-Octylfuran-2-carboxylic acid.
Reduction: 5-Octylfuran-2-methanol.
Substitution: Various halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
5-Octylfuran-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of furan chemistry.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-Octylfuran-2-carbaldehyde depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially modulating their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Furfural (Furan-2-carbaldehyde): A simpler furan derivative with an aldehyde group at the 2-position, commonly used in the production of resins and as a solvent.
5-Methylfuran-2-carbaldehyde: Similar structure with a methyl group instead of an octyl group, used in flavor and fragrance industries.
5-Phenylfuran-2-carbaldehyde: Contains a phenyl group, used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
5-Octylfuran-2-carbaldehyde is unique due to the presence of the long octyl chain, which imparts distinct hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it particularly useful in applications where hydrophobic interactions play a crucial role, such as in the design of amphiphilic molecules or in drug delivery systems.
Propiedades
Número CAS |
116583-70-1 |
|---|---|
Fórmula molecular |
C13H20O2 |
Peso molecular |
208.30 g/mol |
Nombre IUPAC |
5-octylfuran-2-carbaldehyde |
InChI |
InChI=1S/C13H20O2/c1-2-3-4-5-6-7-8-12-9-10-13(11-14)15-12/h9-11H,2-8H2,1H3 |
Clave InChI |
AHICPBUYXMIYFZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(O1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Cyclohexanedione, 2-[3-(dimethylamino)-2-propenylidene]-](/img/structure/B14306870.png)
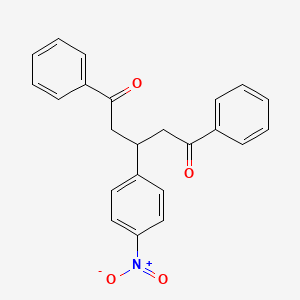
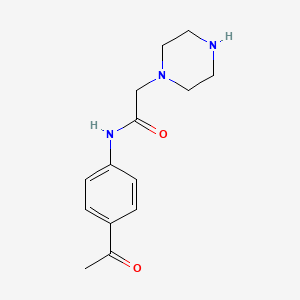
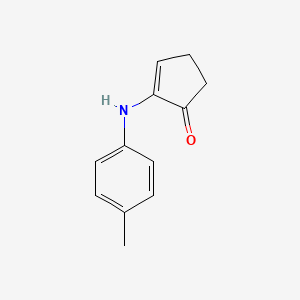
![(10R,11R)-11-methoxy-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaen-10-ol](/img/structure/B14306901.png)
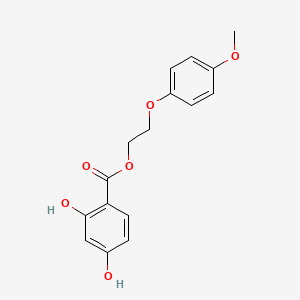
![2-[(2-Chloroanilino)methyl]cyclohexan-1-one](/img/structure/B14306908.png)

![Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-](/img/structure/B14306916.png)
![Bis[4-(dimethylamino)-2-methylphenyl]phosphinic acid](/img/structure/B14306925.png)
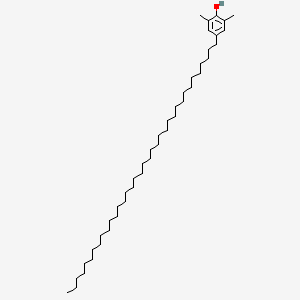
![2-Methyl-2-[2-methyl-1-(3-methylphenyl)propan-2-yl]oxirane](/img/structure/B14306934.png)
